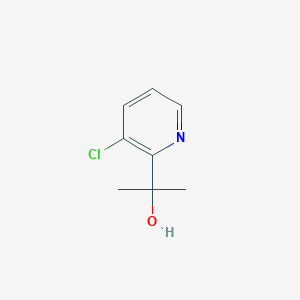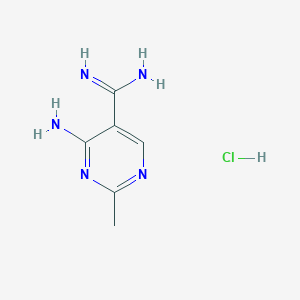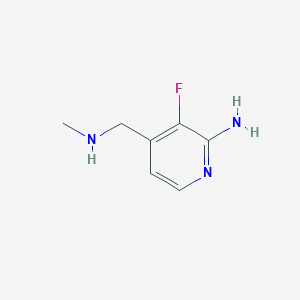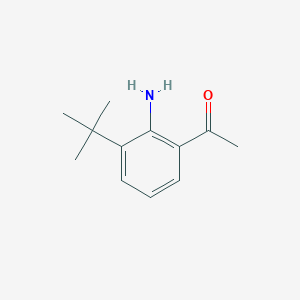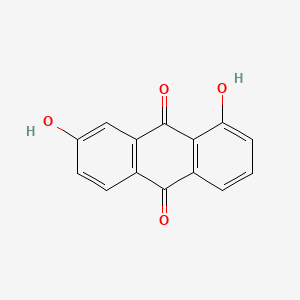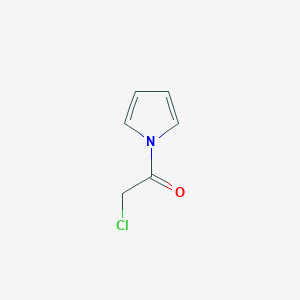
2-Chloro-1-(1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(1H-pyrrol-1-yl)ethanone is an organic compound with the molecular formula C6H6ClNO. It is a chlorinated derivative of ethanone, where the chlorine atom is attached to the first carbon, and a pyrrole ring is attached to the second carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-1-(1H-pyrrol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction .
Industrial Production Methods
the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrroles.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
2-Chloro-1-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(1H-pyrrol-1-yl)ethanone involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(1H-pyrrol-2-yl)ethanone
- 2-Acetylpyrrole
- 1-(1H-Pyrrol-2-yl)ethanone
Uniqueness
Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H6ClNO |
|---|---|
Poids moléculaire |
143.57 g/mol |
Nom IUPAC |
2-chloro-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H6ClNO/c7-5-6(9)8-3-1-2-4-8/h1-4H,5H2 |
Clé InChI |
XFMJDOISCWTAPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



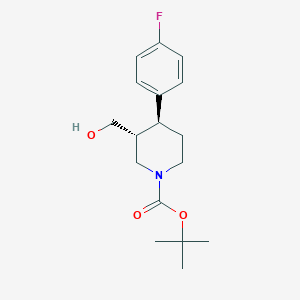

![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)

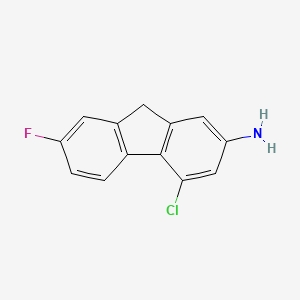
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

